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molecular formula C11H13BrO2 B8683448 5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran

5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran

Cat. No. B8683448
M. Wt: 257.12 g/mol
InChI Key: OGILBWDENDRZEF-UHFFFAOYSA-N
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Patent
US09340522B2

Procedure details

56 g 7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran are dissolved in 200 ml 2-methyltetrahydrofuran, 58 g N-bromosuccinimide are added portion wise, while keeping the temperature of the reaction mixture below 50° C., and the reaction is stirred for one hour at RT. Water and diethyl ether are added to the reaction mixture, the phases are separated, the organic phase is washed with 1 M aqueous sodium carbonate solution, dried over MgSO4, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation under vacuum yielding 5-bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH3:13])([CH3:12])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[Br:14]N1C(=O)CCC1=O.O.C(OCC)C>CC1CCCO1>[Br:14][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:11]2[O:10][C:9]([CH3:13])([CH3:12])[CH2:8][C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
COC1=CC=CC=2CC(OC21)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for one hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 50° C.
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed with 1 M aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product is purified by distillation under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(CC(O2)(C)C)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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